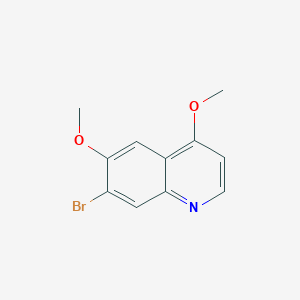
2-(Azetidin-3-ylmethyl)-5-methyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-ylmethyl)-5-methyloxazole is a heterocyclic compound that features both an azetidine ring and an oxazole ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The azetidine ring is a four-membered nitrogen-containing ring, while the oxazole ring is a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylmethyl)-5-methyloxazole can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
. This reaction is efficient for synthesizing functionalized azetidines but requires specific conditions such as UV light and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylmethyl)-5-methyloxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce azetidine derivatives with altered functional groups.
Scientific Research Applications
2-(Azetidin-3-ylmethyl)-5-methyloxazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylmethyl)-5-methyloxazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The oxazole ring may also contribute to the compound’s biological effects by interacting with nucleic acids or proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product with biological activity.
Oxetane: Another four-membered ring compound with different properties.
2-Azetidinone: Known for its presence in β-lactam antibiotics.
Uniqueness
2-(Azetidin-3-ylmethyl)-5-methyloxazole is unique due to the combination of the azetidine and oxazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(azetidin-3-ylmethyl)-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C8H12N2O/c1-6-3-10-8(11-6)2-7-4-9-5-7/h3,7,9H,2,4-5H2,1H3 |
InChI Key |
VPHYKAPEQJVALD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)CC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




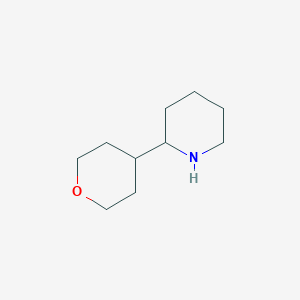
![N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylamine](/img/structure/B13335660.png)
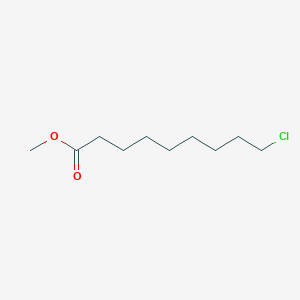

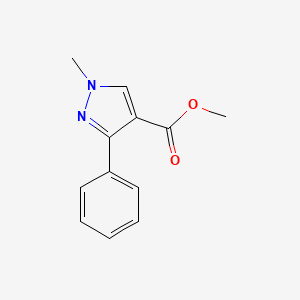
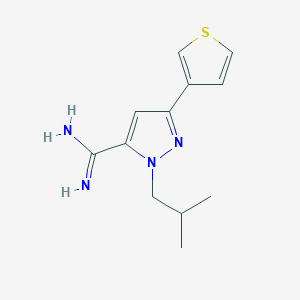
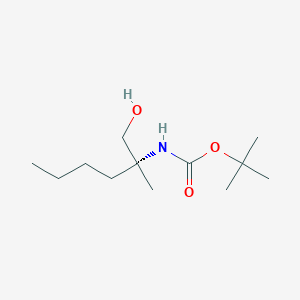
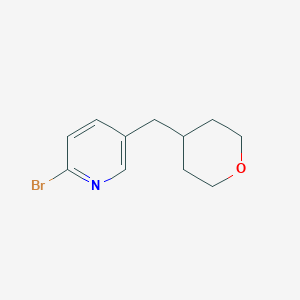
![7-Methyl-2,5-dioxaspiro[3.4]octan-7-ol](/img/structure/B13335719.png)
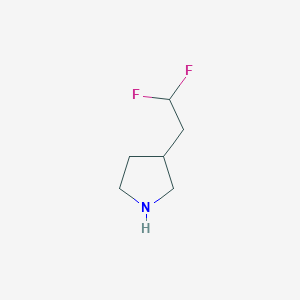
![1-Heptylbicyclo[2.2.1]hept-2-ene](/img/structure/B13335735.png)
